Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2, commonly utilized as an intermediate in organic synthesis. Its structure combines a benzoate ester group with a chloroethyl moiety, making it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemical production. The compound exhibits reactivity typical of alkyl halides, enabling nucleophilic substitution reactions, while the ester group offers additional functionalization potential. Its stability under controlled conditions and well-defined purity make it suitable for precise synthetic workflows. 2-Chloroethyl benzoate is often employed in the preparation of active pharmaceutical ingredients (APIs) and fine chemicals, where consistent quality and reliable performance are critical. Proper handling and storage are recommended due to its reactive nature.
2-Chloroethyl benzoate structure
2-Chloroethyl benzoate structure
Product Name:2-Chloroethyl benzoate
CAS No:939-55-9
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00045290
CID:804377
PubChem ID:95952
Update Time:2025-10-22

2-Chloroethyl benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-Chloroethyl benzoate
    • Benzoic Acid 2-Chloroethyl Ester
    • Ethanol, 2-chloro-,1-benzoate
    • Ethanol,2-chloro-,benzoate
    • 2-Chloroethylbenzoate
    • Ethanol, 2-chloro-, benzoate
    • chloroethyl benzoate
    • PubChem19864
    • benzoic acid 2-chloro-ethyl ester
    • NSC44612
    • AK135063
    • SY042617
    • EN001676
    • AX8073584
    • B006
    • Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
    • Chloroethylbenzoate
    • NSC 44612
    • β-Chloroethyl benzoate
    • 939-55-9
    • DTXSID30239866
    • SCHEMBL1594034
    • Z56928949
    • EN300-06102
    • .BETA.-CHLOROETHYL BENZOATE
    • ANPPGQUFDXLAGY-UHFFFAOYSA-
    • AI3-19588
    • ETHANOL, 2-CHLORO-, 1-BENZOATE
    • AS-57775
    • DB-057455
    • B0068
    • NSC-44612
    • AKOS005198580
    • JD23EKE6Q9
    • UNII-JD23EKE6Q9
    • InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • MFCD00045290
    • CS-W016989
    • MDL: MFCD00045290
    • Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OCCCl

Computed Properties

  • Exact Mass: 184.02900
  • Monoisotopic Mass: 184.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.203(lit.)
  • Melting Point: 118°C
  • Boiling Point: 257°C(lit.)
  • Refractive Index: 1.5270-1.5300
  • PSA: 26.30000
  • LogP: 2.08220
  • Solubility: Not determined

2-Chloroethyl benzoate Security Information

  • RTECS:2045884

2-Chloroethyl benzoate Customs Data

  • HS CODE:2916310090
  • Customs Data:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

2-Chloroethyl benzoate Pricemore >>

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2-Chloroethyl benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 4-(Dimethylamino)pyridine ;  24 h, 100 °C
Reference
An Effective Method for the Construction of Esters Using Cs2CO3 as Oxygen Source
Ren, Lanhui; Wang, Lianyue; Lv, Ying; Li, Guosong; Gao, Shuang, Organic Letters, 2015, 17(21), 5172-5175

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
Reference
Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides
Chen, Huan-Huan; Wang, Guang-Zu; Han, Jin; Xu, Meng-Yu; Zhao, Yong-Qiang; et al, Tetrahedron, 2014, 70(2), 212-217

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon
Skepper, Colin K.; Quach, Tim; Molinski, Tadeusz F., Journal of the American Chemical Society, 2010, 132(30), 10286-10292

Production Method 4

Reaction Conditions
Reference
Benzoylcholine iodide and chloride
Ford-Moore, A. H., Organic Syntheses, 1950, 30, 10-14

Production Method 5

Reaction Conditions
1.1 Catalysts: Zinc chloride ;  24 h, 130 °C
Reference
Zinc-Catalyzed Depolymerization of Artificial Polyethers
Enthaler, Stephan; Weidauer, Maik, Chemistry - A European Journal, 2012, 18(7), 1910-1913

Production Method 6

Reaction Conditions
1.1 Catalysts: Kunipia F (hydrogen-exchanged) ;  48 h, 100 °C
Reference
Depolymerization of Polyethers to Chloroesters Using Heterogeneous Proton-exchanged Montmorillonite Catalyst
Maeno, Zen; Yamada, Shota; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro, ChemistrySelect, 2016, 1(2), 201-204

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium percarbonate Catalysts: Dipyridinium dichromate Solvents: 1,2-Dichloroethane
Reference
Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions
Mohand, Samia Aiet; Levina, Aviva; Muzart, Jacques, Synthetic Communications, 1995, 25(14), 2051-9

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 °C
Reference
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Production Method 9

Reaction Conditions
1.1 Catalysts: Benzyltriethylammonium chloride Solvents: 1,2-Dichloroethane
Reference
Reaction of sodium benzoates with 1,2-dichloroethane and dichloromethane with interphase catalysis
Sukhanov, N. N.; Chetverikov, V. N., Armyanskii Khimicheskii Zhurnal, 1987, 40(5), 323-6

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  4 h, 35 °C
Reference
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions
Lin, Feng; Feng, Qiang; Cui, Xiuling; Song, Qiuling, RSC Advances, 2013, 3(43), 20246-20253

Production Method 11

Reaction Conditions
1.1 Catalysts: Ferrous chloride ;  24 h, 100 °C
Reference
Low-Temperature Iron-Catalyzed Depolymerization of Polyethers
Enthaler, Stephan; Weidauer, Maik, ChemSusChem, 2012, 5(7), 1195-1198

Production Method 12

Reaction Conditions
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  16 h, 20 - 25 °C
Reference
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Production Method 13

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Potassium chloride ,  Potassium fluoride ,  18-Crown-6 ;  12 h, 1 atm, 46 °C
1.2 Reagents: Water
Reference
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  12 - 24 h, 50 - 100 °C
Reference
Method of preparing ester through reacting acyl chloride with 1,2-dichloroethane
, China, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: tert-Butanol ;  40 h, 120 °C
Reference
Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions
Yuan, Yang; Wu, Xiao-Feng, Synlett, 2019, 30(15), 1820-1824

Production Method 16

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis and bioactivity of N-(substituted)benzyl-N'-benzoyloxy-ethyl piperazine derivatives
Han, Sheng-hua; Chen, Jian-xin; Meng, Shuang-ming; Ma, Peng-fei, Huaxue Yu Shengwu Gongcheng, 2013, 30(5), 38-41

Production Method 17

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  5 min, 0 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 3 h, reflux
Reference
Alcoholysis of Primary Amides in the Presence of CF3SO3H
Mastitski, Anton ; Vellemae, Eerold; Smorodina, Varvara ; Konist, Alar ; Jarv, Jaak, Organic Preparations and Procedures International, 2023, 55(5), 458-468

Production Method 18

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene
Reference
A new synthetic method for haloalkyl carboxylic esters from the radical ring cleavage of cyclic acetals with haloform
Lin, Hai-xia; Xu, Liang-heng; Huang, Nai-ju, Synthetic Communications, 1997, 27(2), 303-306

Production Method 19

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Synthesis of acyloxyalkyl esters of thiocarbonic and dithiocarbamic acids
Mustafaev, N. P.; Kulieva, M. A.; Mustafaev, K. N.; Kulibekova, T. N.; Kakhramanova, G. A.; et al, Russian Journal of Organic Chemistry, 2013, 49(2), 198-203

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water ,  Oxygen Catalysts: 18-Crown-6 ;  10 h, 80 °C
Reference
Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway
Liu, Hui; Dong, Chao; Zhang, Zeguang; Wu, Peiyu; Jiang, Xuefeng, Angewandte Chemie, 2012, 51(50), 12570-12574

2-Chloroethyl benzoate Raw materials

2-Chloroethyl benzoate Preparation Products

2-Chloroethyl benzoate Related Literature

Additional information on 2-Chloroethyl benzoate

2-Chloroethyl Benzoate (CAS No. 939-55-9): An Overview of Its Properties, Applications, and Recent Research

2-Chloroethyl benzoate (CAS No. 939-55-9) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique chemical structure, which consists of a benzoate ester group attached to a 2-chloroethyl moiety. The combination of these functional groups imparts specific physical and chemical properties that make 2-chloroethyl benzoate an interesting compound for various industrial and research purposes.

The chemical formula of 2-chloroethyl benzoate is C9H9O2Cl, and its molecular weight is approximately 184.62 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in most organic solvents but has limited solubility in water, which can be an important consideration in its application.

In the pharmaceutical industry, 2-chloroethyl benzoate has been explored for its potential as a prodrug or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Prodrugs are biologically inactive compounds that are converted into their active forms within the body, often through metabolic processes. The presence of the chloroethyl group in 2-chloroethyl benzoate can facilitate such transformations, making it a valuable starting material for drug development.

Recent research has also highlighted the potential of 2-chloroethyl benzoate in the field of drug delivery systems. For instance, a study published in the Journal of Controlled Release (2021) investigated the use of 2-chloroethyl benzoate-based nanoparticles for targeted drug delivery. The study demonstrated that these nanoparticles could effectively encapsulate and deliver therapeutic agents to specific sites within the body, enhancing their efficacy and reducing side effects.

In addition to its pharmaceutical applications, 2-chloroethyl benzoate is used in the formulation of various consumer products, such as cosmetics and personal care items. Its ester functionality contributes to its emollient properties, making it suitable for use in moisturizers and skin care products. The compound's low toxicity and good skin compatibility further enhance its appeal in these applications.

The environmental impact of 2-chloroethyl benzoate has also been a subject of recent research. A study published in Environmental Science & Technology (2020) evaluated the biodegradability and ecotoxicity of several ester compounds, including 2-chloroethyl benzoate. The results indicated that while 2-chloroethyl benzoate is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of products containing this compound.

The synthesis of 2-chloroethyl benzoate can be achieved through various methods, with esterification being one of the most common approaches. In a typical synthesis, benzoyl chloride reacts with 2-chloroethanol in the presence of a base to form the desired product. The reaction conditions, such as temperature and catalyst choice, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.

The stability and storage conditions of 2-chloroethyl benzoate are important considerations for both industrial and laboratory settings. The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat or moisture. Proper handling procedures should be followed to ensure safety and maintain product quality.

In conclusion, 2-chloroethyl benzoate (CAS No. 939-55-9) is a multifaceted compound with diverse applications in pharmaceuticals, cosmetics, and other industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various fields is likely to grow.

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